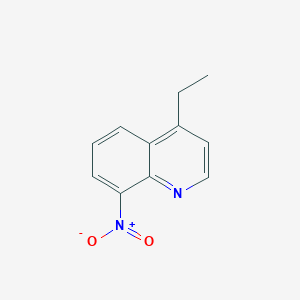
4-Ethyl-8-nitroquinoline
Cat. No. B8283848
M. Wt: 202.21 g/mol
InChI Key: WHKQFYRTGMJFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05589326
Procedure details


4-Ethyl-8-nitroquinoline is reduced to 4-ethyl-8-aminoquinoline by catalytic reduction with Adams' catalyst as follows: place a solution of 0.05 moles of 4-ethyl-8-nitroquinoline in 100 ml of rectified spirit (ethyl alcohol) together with 0.1 g of Adams' catalyst (platinum (IV) oxide, available from Aldrich Chemical Co., Inc.) in a hydrogenation flask, and shake in hydrogen. After the theoretical volume of hydrogen is absorbed, filter off the platinum with suction and rinse the reaction vessel with rectified spirits. Evaporate the alcohol from the combined filtrate and washings on a water bath. Dissolve the crude residue in rectified spirits, add a little decolorizing charcoal, boil and filter. Heat the filtrate to boiling, add hot water to initiate crystallization and allow to cool.







Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:12]2[C:7](=[C:8]([N+:13]([O-])=O)[CH:9]=[CH:10][CH:11]=2)[N:6]=[CH:5][CH:4]=1)[CH3:2].[CH2:16]([C:18]1C2C(=C(N)C=CC=2)N=[CH:20][CH:19]=1)[CH3:17].C(O)C>O=[Pt]=O.[H][H]>[CH2:1]([C:3]1[C:12]2[C:7](=[C:8]3[C:9](=[CH:10][CH:11]=2)[C:18]([CH2:19][CH3:20])=[CH:16][CH:17]=[N:13]3)[N:6]=[CH:5][CH:4]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=NC2=C(C=CC=C12)N
|
Step Three
|
Name
|
|
|
Quantity
|
0.05 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Pt]=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Pt]=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the theoretical volume of hydrogen is absorbed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter off the platinum with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
rinse the reaction vessel with rectified spirits
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporate the alcohol from the combined filtrate and washings on a water bath
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve the crude residue in rectified spirits
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add a little decolorizing charcoal, boil
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat the filtrate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add hot water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C1=CC=NC2=C3N=CC=C(C3=CC=C12)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
